4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-14-5-2-4-13(12-14)15-7-8-17(24)22(21-15)10-3-6-16(23)20-18-19-9-11-26-18/h2,4-5,7-9,11-12H,3,6,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCSRVFDAZFBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N3O3, with a molecular weight of approximately 391.471 g/mol. The compound features a pyridazinone core, a methoxyphenyl group, and a thiazole moiety, which contribute to its biological properties.
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Cytotoxicity : Studies have demonstrated that derivatives of pyridazinone compounds can induce apoptosis in cancer cells. For instance, related compounds have shown cytotoxic effects against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating potent antitumor activity .
- Osteoclast Differentiation Inhibition : Another significant activity includes the inhibition of osteoclast differentiation. This is particularly relevant for conditions like osteoporosis. The compound modulates CD47 expression and cathepsin K activity rather than directly interfering with RANKL signaling pathways .
- Antineoplastic Properties : The compound has been evaluated for its antineoplastic potential, showing selective cytotoxicity towards malignant cells while sparing non-malignant cells, thus providing a favorable selectivity index .
Biological Activity Data Table
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Colon Cancer Study : A study involving related pyridazinone compounds demonstrated significant cytotoxic effects against colon cancer cell lines (HCT116 and HT29). The results indicated that specific structural modifications could enhance potency and selectivity .
- Bone Metabolism Regulation : Research on N-butyl derivatives indicated that these compounds effectively inhibit osteoclast differentiation by modulating key signaling pathways. This suggests that similar modifications in this compound could yield beneficial effects in bone health .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on:
Pyridazinone core substitutions (e.g., methoxy, halogen, or alkyl groups).
Linker variations (e.g., propanamide, butanamide, or ethylene chains).
Terminal functional groups (e.g., thiazole, pyrazole, or substituted aryl groups).
Table 1: Structural Comparison of Key Analogs
Physicochemical and Spectroscopic Properties
While spectral data for the target compound are unavailable, analogs provide insights:
- Melting Points: Pyridazinone derivatives typically exhibit melting points between 145–147°C (e.g., 6h in ) .
- IR Stretches: C=O peaks near 1650–1680 cm⁻¹ (pyridazinone and amide carbonyls) .
- 1H NMR : Aromatic protons in the 7.20–7.93 ppm range (e.g., 6h in ), with methoxy groups at ~3.80 ppm .
Pharmacological Potential
- Thiazole-Terminated Analogs : Thiazole moieties (as in the target compound) are associated with kinase inhibition and antimicrobial activity due to sulfur’s electronegativity .
- Piperazine-Containing Derivatives (e.g., 6f) : Piperazine enhances solubility and bioavailability, often utilized in CNS-targeting drugs .
- Chlorophenyl/Methylthio Groups (e.g., 6f, 8c) : Improve lipophilicity and membrane permeability but may increase metabolic instability .
Critical Analysis of Structural Advantages and Limitations
- Advantages of Target Compound :
- Limitations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
